

CAS number and molecular structure of α -Tosyl-(4-bromobenzyl) isocyanide

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Compound of Interest

Compound Name: *α -Tosyl-(4-bromobenzyl) isocyanide*

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Technical Guide: α -Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Tosyl-(4-bromobenzyl) isocyanide is a versatile organic compound characterized by the presence of a tosyl group, a 4-bromobenzyl moiety, and a reactive isocyanide functional group. [1] This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds often found in medicinally relevant molecules.[2][3] The isocyanide group is known for its ability to participate in a variety of chemical transformations, including multicomponent reactions, cycloadditions, and nucleophilic additions.[1][2] This guide provides a comprehensive overview of the key chemical data, a representative synthetic protocol, and the potential applications of α -Tosyl-(4-bromobenzyl) isocyanide in research and development.

Physicochemical Properties

The key quantitative data for α -Tosyl-(4-bromobenzyl) isocyanide are summarized in the table below.

Property	Value	Reference
CAS Number	655254-61-8	
Molecular Formula	$C_{15}H_{12}BrNO_2S$	[1]
Molecular Weight	350.24 g/mol	
Synonym	(4-bromophenyl) (isocyano)methyl 4- methylphenyl sulfone	
InChI Key	AMMDZRMHSZRYRW- UHFFFAOYSA-N	
Storage Temperature	2-8°C	

Synthesis and Experimental Protocols

The synthesis of α -Tosyl-(4-bromobenzyl) isocyanide can be achieved through the reaction of 4-bromobenzyl chloride with tosylmethyl isocyanide (TosMIC) under basic conditions.[\[1\]](#) While a specific detailed protocol for the bromo-derivative is not readily available in the searched literature, a general procedure can be adapted from the synthesis of analogous α -substituted tosylmethyl isocyanides. The following is a representative protocol based on similar syntheses.

General Procedure for the Synthesis of α -Alkyl/Aryl Substituted Tosylmethyl Isocyanides:

This procedure is based on the alkylation of tosylmethyl isocyanide (TosMIC).

Materials and Equipment:

- Tosylmethyl isocyanide (TosMIC)
- 4-Bromobenzyl bromide (or chloride)
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
- Round-bottom flask

- Magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Reaction Setup: A flame-dried round-bottom flask is charged with tosylmethyl isocyanide (TosMIC) and an anhydrous aprotic solvent under an inert atmosphere.
- Deprotonation: The solution is cooled in an ice bath, and a suitable base is added portion-wise to deprotonate the acidic α -carbon of TosMIC. The reaction mixture is stirred at this temperature until the deprotonation is complete.
- Alkylation: A solution of 4-bromobenzyl bromide in the same anhydrous solvent is added dropwise to the reaction mixture at 0°C.
- Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired α -Tosyl-(4-bromobenzyl) isocyanide.

Chemical Reactivity and Applications

The reactivity of α -Tosyl-(4-bromobenzyl) isocyanide is dominated by the isocyanide functional group, which can act as a nucleophile or participate in cycloaddition reactions.^[2] This makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

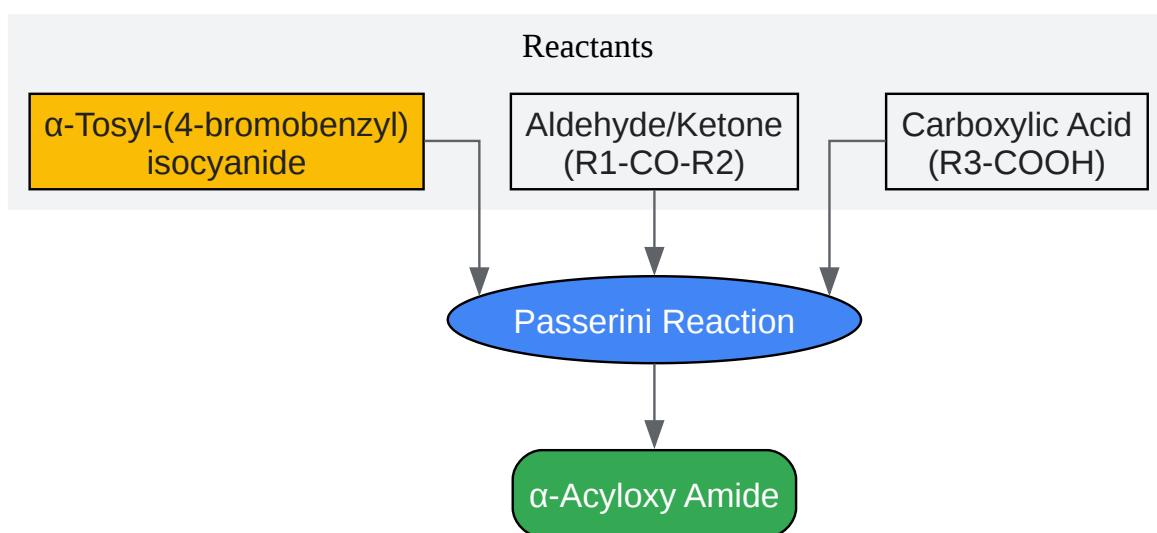
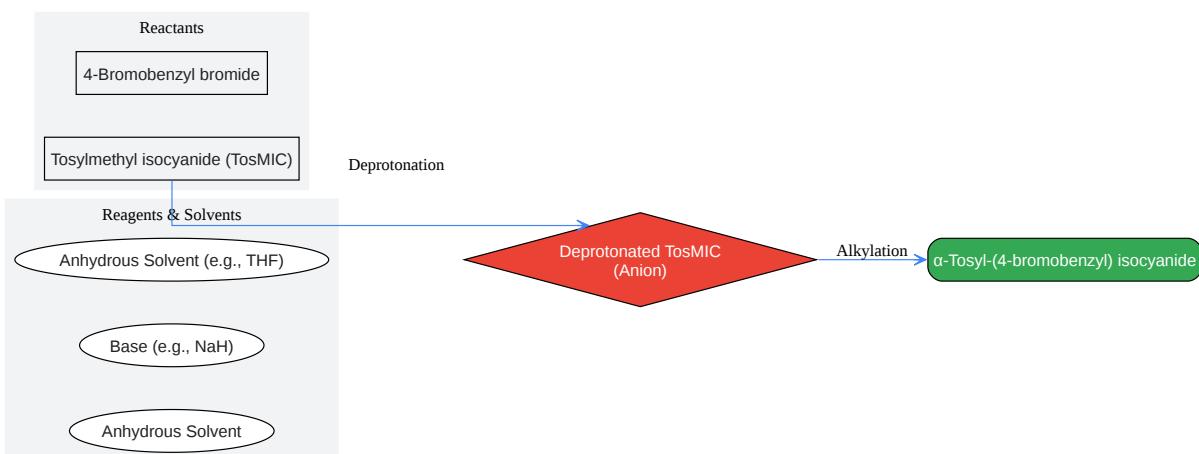
One of the most significant applications of isocyanides is in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions.^{[4][5]} These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery and combinatorial chemistry.^[4]

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α -acyloxy amide.^[4]

Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction of α -Tosyl-(4-bromobenzyl) isocyanide.



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